Product packaging for 4-Oxoheptadecanoic acid(Cat. No.:CAS No. 109393-06-8)

4-Oxoheptadecanoic acid

Cat. No.: B3211841
CAS No.: 109393-06-8
M. Wt: 284.4 g/mol
InChI Key: RYRHVWYJHXQKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxoheptadecanoic Acid is a synthetic oxylipin, a class of oxygenated fatty acids that play crucial roles as signaling molecules in biological systems. As a keto derivative of heptadecanoic acid, this compound serves as a valuable reference standard and investigative tool in lipidomics and metabolic research. Researchers utilize this compound primarily in gas chromatography (GC) and mass spectrometry (MS) applications for the accurate identification and quantification of complex lipid mixtures. Its defined structure aids in the study of fatty acid oxidative metabolism and the pathways involved in the biosynthesis of bioactive oxylipins. In biochemical research, this oxo-fatty acid is employed to probe its potential function as a semiochemical, given that related fatty acids are known to possess pheromonic and allomonic properties in various insects and reptiles (PMID: 24414593). Furthermore, studies on fatty acids and their derivatives suggest they may exhibit antifungal activity, impacting fungal growth and mycotoxin production, making them compounds of interest for developing novel antifungal strategies (Molecules 2022, 14(3), 188). Research into the mechanism of action of such oxylipins indicates they can disrupt cellular membranes and modulate signaling pathways in target organisms. This compound is provided as a high-purity material to ensure reliability and reproducibility in these advanced research applications. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O3 B3211841 4-Oxoheptadecanoic acid CAS No. 109393-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxoheptadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17(19)20/h2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRHVWYJHXQKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911151
Record name 4-Oxoheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109393-06-8
Record name 4-Oxoheptadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109393068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxoheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies of 4 Oxoheptadecanoic Acid and Analogues

Phytochemical Investigations and Isolation from Botanical Sources

Phytochemical research into the flora of Southeast Asia has led to the identification of novel fatty acid derivatives. The Menispermaceae family, in particular, has been a source of unique chemical structures.

While 4-Oxoheptadecanoic acid itself has not been reported, significant research on the plant Tiliacora triandra (Colebr.) Diels, a member of the Menispermaceae family, has resulted in the isolation of closely related analogues. griffith.edu.aucabidigitallibrary.orgresearchgate.net Investigations of the aerial parts (leaves and twigs) of this plant, which is native to Thailand and Laos, have identified two new fatty acid derivatives: 5,7-dihydroxy-6-oxoheptadecanoic acid and ethyl-5,7-dihydroxy-6-oxooctadecanoate. griffith.edu.auresearchgate.netgriffith.edu.auresearchgate.net These compounds were isolated for the first time from T. triandra. griffith.edu.auresearchgate.net The plant is a rich source of various bioactive compounds, including alkaloids, flavonoids, and other fatty acids. researchgate.nettandfonline.com

The structures of these new compounds were determined using advanced analytical techniques, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and both one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. griffith.edu.aucabidigitallibrary.orgresearchgate.net Further analysis of T. triandra leaf extracts has also identified other fatty acids, such as hexadecanoic acid, octadecanoic acid, and (Z)-6-octadecenoic acid. nih.gov

Table 1: Fatty Acid Analogues and Related Compounds from Tiliacora triandra

Compound Name Part of Plant Isolated From Analytical Methods Used for Identification
5,7-dihydroxy-6-oxoheptadecanoic acid Aerial parts (leaves and twigs) HR-ESI-MS, 1D & 2D NMR griffith.edu.auresearchgate.netresearchgate.net
Ethyl-5,7-dihydroxy-6-oxooctadecanoate Aerial parts (leaves and twigs) HR-ESI-MS, 1D & 2D NMR griffith.edu.auresearchgate.netresearchgate.net
Hexadecanoic acid Leaves NMR, GC-MS nih.gov
Octadecanoic acid Leaves NMR, GC-MS nih.gov
(Z)-6-octadecenoic acid Leaves NMR, GC-MS nih.gov
Ethyl linolenate Aerial parts Spectroscopy griffith.edu.auresearchgate.net

This table is interactive. Click on the headers to sort.

The isolation of oxoheptadecanoic acid analogues from botanical sources like Tiliacora triandra involves a multi-step process of extraction and purification. psu.ac.th The general workflow begins with the collection and drying of the plant material, such as the leaves and twigs. nih.gov

The initial extraction is typically performed using solvents. researchgate.net For instance, the dried, powdered aerial parts of T. triandra have been extracted with ethanol (B145695). psu.ac.thtandfonline.com In some protocols, a sequential extraction is employed using solvents of increasing polarity, such as hexane (B92381), dichloromethane, and methanol (B129727), to separate compounds based on their solubility. nih.govnih.gov Microwave-assisted extraction (MAE) has also been explored as a modern, efficient method for obtaining bioactive compounds from T. triandra leaves. horizonepublishing.com

Following extraction, the crude extract undergoes fractionation. nih.gov This is often achieved using column chromatography, a technique that separates the components of a mixture based on their differential adsorption to a stationary phase. researchgate.net For example, the ethyl acetate (B1210297) extract from T. triandra was subjected to further separation to isolate the target fatty acid derivatives. griffith.edu.auresearchgate.net The fractions are collected and analyzed, often using thin-layer chromatography (TLC) to track the separation process. researchgate.net Final purification of the isolated compounds can be achieved using methods like high-performance liquid chromatography (HPLC), which provides high resolution and purity. researchgate.net

Identification in Marine Microorganisms

The search for novel fatty acids extends to the marine environment, where microorganisms like diatoms are known to produce a vast array of metabolites. researchgate.netbiorxiv.org

Untargeted metabolomic studies of the cosmopolitan marine diatom Skeletonema marinoi have successfully identified derivatives of oxoheptadecanoic acid. nih.gov Specifically, analyses have revealed the presence of two saturated oxo-fatty acids (SOFAs): 7-oxoheptadecanoic acid and 9-oxoheptadecanoic acid. nih.govfrontiersin.org These compounds are derivatives of heptadecanoic acid, a saturated fatty acid that has also been detected in small amounts in the related species S. costatum. nih.govfrontiersin.org The identification of these oxo-fatty acids expands the known chemical diversity of metabolites produced by this ecologically significant diatom. researchgate.netnih.gov

Identifying specific metabolites like oxoheptadecanoic acid derivatives within the complex chemical milieu of marine organisms requires sophisticated analytical techniques. nih.gov Untargeted metabolomics is a key technology for this purpose, providing a comprehensive overview of the small molecules present in a sample. biorxiv.orgnih.gov

For the analysis of diatoms like Skeletonema marinoi, the primary method used is high-resolution liquid chromatography-tandem mass spectrometry (HR-LC-MS²). nih.govfrontiersin.org This technique separates the complex mixture of metabolites chromatographically before ionizing them and analyzing their mass-to-charge ratio, allowing for the identification of individual compounds. frontiersin.org Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for the analysis of primary metabolites and fatty acids, which may be derivatized to their methyl esters before analysis. nih.govnih.govnih.gov These mass spectrometry-based methods are crucial for elucidating the chemical space of marine organisms and discovering novel natural products. frontiersin.orgfrontiersin.org

Chemical Synthesis, Structural Elucidation, and Derivatization Strategies for 4 Oxoheptadecanoic Acid

Synthetic Approaches to 4-Oxoheptadecanoic Acid and its Structural Analogues

The synthesis of this compound and related oxo-fatty acids can be achieved through various chemical and biochemical routes. These methods often focus on the precise introduction of a keto functional group into a long-chain fatty acid backbone.

Oxidative Reaction Pathways in Oxo-Fatty Acid Synthesis

Oxidative reactions are fundamental to the synthesis of oxo-fatty acids. These pathways leverage the conversion of hydrocarbons or hydroxylated precursors into the target keto-acid. Biocatalysis, in particular, has emerged as a powerful tool for these transformations due to its high specificity and environmentally friendly nature. researchgate.net

Enzymatic cascade reactions are a prominent strategy. For instance, engineered cytochrome P450 monooxygenases can be coupled with alcohol dehydrogenases to achieve the double oxidation of fatty acids. researchgate.net This process first involves the hydroxylation of a fatty acid at a specific carbon atom, followed by the oxidation of the resulting secondary alcohol to a ketone. The use of P450 enzymes is advantageous for their ability to functionalize otherwise non-activated C-H bonds. researchgate.net Researchers have successfully evolved P450 variants to improve the conversion of fatty acids into their corresponding hydroxy and oxo forms. researchgate.net

Another significant oxidative pathway involves the use of laccase enzymes. Laccases can catalyze the oxidative cleavage of unsaturated fatty acids that possess a hydroxy or oxo group near a double bond, leading to the formation of dicarboxylic acids. tandfonline.com While this specific outcome produces shorter chains, the underlying principle of enzymatic oxidation of a fatty acid functional group is a key concept in the broader synthesis of modified lipids. tandfonline.com In plant peroxisomes, the oxidative decarboxylation of branched-chain 2-oxo fatty acids is a known metabolic process, demonstrating nature's use of oxidation to modify fatty acid structures. nih.gov

Stereoselective and Regioselective Synthetic Considerations

Achieving high regioselectivity—the ability to introduce the oxo group at a specific position, such as C-4—is a primary challenge in the synthesis of compounds like this compound. The direct C-H functionalization of a long alkyl chain can often lead to a mixture of isomers. nih.gov

Biocatalytic approaches often provide a solution to this challenge. Enzymes are frequently highly regio- and stereospecific. researchgate.net For example, the selection of a specific P450 monooxygenase variant can direct the initial hydroxylation to a desired carbon atom on the fatty acid chain, which is then oxidized to the ketone, thereby ensuring the regiochemical outcome of the final oxo-acid. researchgate.net

In more traditional organic synthesis, regioselectivity can be imposed by using starting materials that have pre-installed functional groups. For instance, a synthetic route might start from a precursor that already contains a functional group at the C-4 position, which can then be converted to the ketone. While less direct, this approach bypasses the challenges of selective C-H activation on a long alkane chain. nih.gov The development of new synthetic methods, such as using blocking groups to direct reactions like the Minisci reaction to a specific position on a heterocyclic ring, illustrates the types of strategies that can be adapted to control regiochemistry in complex molecules. nih.gov

Stereoselectivity becomes crucial when synthesizing analogues of this compound that may contain chiral centers. While this compound itself is achiral, related hydroxy-acids or substituted derivatives require stereocontrol. Efficient bi-enzymatic cascades, for example combining aldolases and α-transaminases, have been designed for the highly stereoselective synthesis of γ-hydroxy-α-amino acids. rsc.org Such strategies, which provide high stereoselectivity and atom economy, are at the forefront of modern synthetic chemistry. rsc.orgmdpi.com

Advanced Spectroscopic and Spectrometric Characterization

The unambiguous identification and structural confirmation of this compound rely on a suite of advanced analytical techniques. ontosight.ai These methods provide detailed information about the molecular formula, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fatty acids and their derivatives. aocs.org Both ¹H and ¹³C NMR provide data on the chemical environment of each carbon and hydrogen atom, allowing for a complete structural assignment. nih.gov

For this compound, specific resonances are expected that confirm the presence and position of the key functional groups. In ¹H NMR, the protons on the carbons alpha to the ketone (C-3 and C-5) and the carboxylic acid (C-2) would appear as deshielded multiplets, typically in the 2-3 ppm range. libretexts.org The acidic proton of the carboxyl group would be observed as a broad singlet far downfield, often between 10 and 12 ppm. libretexts.org

In ¹³C NMR, the carbonyl carbons are highly characteristic. The carboxylic acid carbonyl carbon would resonate in the 160-180 ppm range, while the ketone carbonyl carbon (C-4) would be even further downfield, typically in the 200-220 ppm region. aocs.orglibretexts.org The carbons adjacent to these groups (C-2, C-3, C-5) would also show characteristic shifts.

Table 1: Predicted NMR Chemical Shifts for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity / Notes
¹H -COOH 10 - 12 broad singlet
H-2 ~2.5 triplet
H-3 ~2.7 triplet
H-5 ~2.4 triplet
-(CH₂)ₙ- 1.2 - 1.6 multiplet
-CH₃ ~0.9 triplet
¹³C C-1 (-COOH) 175 - 180
C-4 (C=O) 205 - 215
C-2 ~34
C-3 ~42
C-5 ~39
-(CH₂)ₙ- 22 - 32
C-17 (-CH₃) ~14

Note: Predicted values are based on general data for oxo-fatty acids and may vary based on solvent and experimental conditions. aocs.orglibretexts.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is the definitive method for determining the elemental composition of a molecule. researchgate.net LC-MS methods using ESI are well-suited for the analysis of fatty acids. nih.gov HR-ESI-MS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound, C₁₇H₃₂O₃.

The exact mass of this compound is 284.23514 Da. An HR-ESI-MS instrument can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the confident differentiation between formulas with the same nominal mass. For a carboxylic acid, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. nih.gov Therefore, one would expect to find a prominent ion at an m/z value corresponding to C₁₇H₃₁O₃⁻ (exact mass: 283.22732 Da). The high accuracy of the measurement allows for the unambiguous confirmation of the elemental formula. researchgate.netnih.gov

Derivatization Techniques for Enhanced Analytical and Mechanistic Studies

Chemical derivatization is a critical preparatory step in the analysis of many organic molecules, including this compound. This process involves chemically modifying the analyte to produce a new compound with properties that are better suited for a specific analytical method. researchgate.net For gas chromatography (GC), derivatization is employed to increase the volatility and thermal stability of polar compounds, reduce their adsorption within the chromatographic system, and improve detection sensitivity and peak shape. researchgate.netjfda-online.com For this compound, which contains both a polar carboxylic acid group and a ketone functional group, derivatization is essential for accurate and reproducible analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). colostate.edu

Esterification for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Esterification is one of the most common derivatization methods for compounds containing carboxylic acid groups. researchgate.net The primary goal of this reaction is to convert the non-volatile carboxylic acid into a more volatile ester, typically a methyl ester, which is more amenable to GC analysis. colostate.edu The high polarity of the carboxyl group (-COOH) can cause poor peak shape and low detection limits in GC; converting it to an ester mitigates these issues. colostate.edu

The process generally involves reacting the carboxylic acid with an alcohol in the presence of an acidic catalyst. researchgate.net Common reagents include methanol (B129727) or ethanol (B145695) combined with catalysts like boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). nih.gov The BF₃-methanol method is particularly effective and widely used because the reaction is relatively fast and proceeds under moderate temperature conditions, which prevents the degradation of other functional groups within the molecule. nih.gov For this compound, this derivatization specifically targets the carboxyl functional group, converting it to its corresponding ester (e.g., methyl 4-oxoheptadecanoate). This single modification significantly increases the compound's volatility, making it suitable for GC-MS analysis while leaving the keto group intact for structural identification by mass spectrometry.

Table 1: Common Reagents for Esterification of Carboxylic Acids This table is interactive. Click on the headers to sort the data.

Reagent/Catalyst Target Functional Group Typical Conditions Advantages
Methanol/HCl Carboxylic Acid Heat Simple, effective
Boron Trifluoride (BF₃) in Methanol Carboxylic Acid Moderate heat (e.g., 60-100°C) Fast, high yield, suitable for free fatty acids. nih.gov
Diazomethane Carboxylic Acid Room Temperature Fast, clean reaction, but reagent is toxic and explosive. colostate.edu
Alkyl Chloroformates (e.g., Isobutyl Chloroformate) Carboxylic Acid Two-step, mild conditions Forms stable derivatives. researchgate.net

Silylation for Increased Volatility and Detection Sensitivity in Chromatographic Methods

Silylation is a versatile and widely used derivatization technique in which an active hydrogen atom in the analyte is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This method is highly effective for a range of functional groups, including alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.com The replacement of active hydrogens with a non-polar TMS group drastically reduces the compound's polarity and its capacity for hydrogen bonding, leading to a significant increase in volatility and thermal stability. colostate.edusigmaaldrich.com

For this compound, silylation can target both the acidic proton of the carboxylic acid group and, potentially, the enolizable protons adjacent to the ketone. The reactivity of functional groups towards silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents capable of derivatizing the carboxylic acid group efficiently. ed.govucdavis.edu

The derivatization of the keto group occurs via its enol tautomer. The formation of a silyl enol ether at the C4-keto position further increases the volatility of the molecule. This dual derivatization (esterification of the carboxyl group and silylation of the enol) can be a powerful strategy to ensure complete modification of all active sites, resulting in a derivative with excellent chromatographic properties and high sensitivity for GC-MS analysis. research-solution.com

Table 2: Common Reagents for Silylation This table is interactive. Click on the headers to sort the data.

Reagent Abbreviation Target Functional Groups Key Characteristics
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -COOH, -NH₂, -SH, Amides Very common and powerful silylating agent. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA -OH, -COOH, -NH₂, -SH, Amides Most volatile of the trimethylsilylacetamides; considered superior for NH derivatization. ucdavis.edu
Trimethylchlorosilane TMCS -OH, -NH₂ Often used as a catalyst with other silylating reagents like BSTFA. sigmaaldrich.com

Chemoselective Ligation Strategies for Non-Canonical Lipid Synthesis (e.g., KAHA ligation)

Chemoselective ligation reactions are powerful tools for the synthesis of complex biomolecules, such as proteins and lipids, by joining unprotected molecular fragments in a highly specific manner. thermofisher.com One of the most prominent examples is the α-ketoacid-hydroxylamine (KAHA) ligation, which forms an amide bond between a peptide or molecule with a C-terminal α-ketoacid and another bearing an N-terminal hydroxylamine. wikipedia.orgnih.gov This reaction is notable for proceeding in aqueous conditions without the need for catalysts or coupling agents, producing only water and carbon dioxide as byproducts. wikipedia.org

The mechanism of the KAHA ligation is a decarboxylative condensation that is critically dependent on the substrate having an α-ketoacid functionality. ethz.ch The presence of the ketone at the alpha position (C2) is essential for the reaction to proceed.

Therefore, this compound, which is a γ-keto acid (with the ketone at the C4 position), is not a suitable substrate for the KAHA ligation. Its structure lacks the required α-ketoacid moiety necessary to participate in the specific reaction mechanism. In contrast, a structural isomer, 2-oxoheptadecanoic acid (an α-keto acid), has been successfully used in KAHA ligation to react with a hydroxylamine-modified lysophospholipid, demonstrating the de novo synthesis of a non-canonical phospholipid. researchgate.net This highlights the strict structural requirements of the KAHA ligation and underscores why this compound cannot be used in this specific chemoselective strategy for non-canonical lipid synthesis. While other ligation strategies exist, the KAHA ligation's specificity for α-ketoacids excludes γ-keto acids like this compound.

Advanced Analytical Methodologies for Detection and Quantification of 4 Oxoheptadecanoic Acid in Complex Matrices

Integrated Chromatographic-Mass Spectrometric Platforms

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of oxo-fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Oxo-Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For oxo-fatty acids like 4-oxoheptadecanoic acid, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. Methylation to form fatty acid methyl esters (FAMEs) is a common derivatization strategy. cambridge.org

In a study on the composition of lipids in cheese, saturated oxo fatty acids were identified and quantified using GC-MS analysis of their methyl ester derivatives. cambridge.org This approach allowed for the resolution of a large number of components on a polar capillary column, facilitating their identification by mass spectrometry. cambridge.org The use of picolinyl ester derivatives can further aid in confirming the structure of the fatty acids. cambridge.org While this study did not specifically report on this compound, the methodology is directly applicable.

Research on algal biomass has also utilized GC-MS to profile fatty acids, including oxo acids. researchgate.net These studies are often interested in the potential of algae as a source of biofuels and other valuable chemicals. The GC-MS profiles can reveal the presence of a variety of fatty acids, hydrocarbons, and oxo acids. researchgate.net

Parameter Description Reference
Derivatization Conversion of fatty acids to more volatile esters (e.g., methyl esters) is typically required for GC analysis. cambridge.org
Stationary Phase Polar capillary columns are often used to achieve good separation of fatty acid methyl esters. cambridge.org
Detection Mass spectrometry provides structural information for identification and can be used for quantification. cambridge.orgresearchgate.net
Application Analysis of oxo-fatty acids in food products like cheese and in biological materials such as algal biomass. cambridge.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species Analysis

Liquid chromatography-mass spectrometry (LC-MS) is particularly suited for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the direct analysis of free fatty acids without derivatization.

A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method has been developed for the detection and quantification of various saturated oxo fatty acids (SOFAs) in milk. grafiati.com This rapid method involves simple sample preparation and a short analysis time, enabling the identification of families of oxostearic and oxopalmitic acids. grafiati.com Although this compound was not the primary focus, the methodology is highly relevant.

In another study, a comprehensive LC-MS/MS assay was developed for the analysis of a wide range of metabolites in crop plants, including organic acids. mdpi.com Such methods, often employing a 96-well plate format, allow for high-throughput analysis. mdpi.com The extraction of metabolites is a critical step, often utilizing a solvent system that can partition polar and non-polar compounds. mdpi.com

The analysis of organic acids, including fatty acids, can be challenging due to the need for effective separation. Mixed-mode liquid chromatography, which combines reversed-phase and anion-exchange mechanisms, can provide enhanced resolution for these compounds. lcms.cz

Parameter Description Reference
Sample Preparation Simple extraction procedures, such as protein precipitation with methanol (B129727), can be used for samples like milk. mdpi.com mdpi.com
Chromatography Reversed-phase or mixed-mode chromatography is commonly employed for the separation of fatty acids. lcms.czmdpi.com lcms.czmdpi.com
Ionization Electrospray ionization (ESI) in negative mode is often used for the analysis of free fatty acids. mdpi.com mdpi.com
Detection High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. grafiati.commdpi.com grafiati.commdpi.com

Untargeted and Targeted Metabolomics Workflows

Metabolomics approaches, both untargeted and targeted, are increasingly used to study the role of fatty acids in biological systems.

Untargeted metabolomics aims to comprehensively analyze all measurable metabolites in a sample to generate new hypotheses. metwarebio.com In a study of the marine diatom Skeletonema marinoi, an untargeted LC-MS metabolomics approach led to the annotation of several saturated oxo-fatty acids, including derivatives of heptadecanoic acid. nih.gov This highlights the discovery potential of untargeted methods. The workflow for such studies typically involves sample collection, metabolic extraction, LC-MS² measurements, and data processing for metabolite annotation. nih.gov

Targeted metabolomics , on the other hand, focuses on the accurate quantification of a predefined set of metabolites. mayo.edunih.gov This approach uses stable isotope-labeled internal standards to ensure high accuracy and precision. mayo.edu Targeted panels for various classes of metabolites, including fatty acids, are available and can be customized to meet specific research needs. mayo.edu These methods are crucial for validating findings from untargeted studies and for clinical applications.

Approach Description Key Features Reference
Untargeted Metabolomics Global profiling of all detectable metabolites in a sample.Hypothesis-generating, comprehensive analysis, identification of novel compounds. metwarebio.comnih.gov
Targeted Metabolomics Quantitative analysis of a specific list of known metabolites.Hypothesis-driven, high accuracy and precision, absolute quantification. mayo.edunih.gov

Advanced Ionization Techniques in Mass Spectrometry

Recent advances in ionization techniques have opened new avenues for the analysis of metabolites in complex and unconventional samples, such as exhaled breath.

Secondary Electrospray Ionization (SESI-MS) for Analysis of Exhaled Breath Metabolites

Secondary electrospray ionization-mass spectrometry (SESI-MS) is a soft ionization technique that allows for the real-time analysis of volatile and semi-volatile organic compounds (VOCs) in exhaled breath without the need for sample pre-treatment. nih.govfossiliontech.com This non-invasive method has shown great potential for disease diagnosis and monitoring.

SESI-MS has been successfully used to profile metabolites in the breath of patients with chronic obstructive pulmonary disease (COPD). nih.govpragolab.cz These studies have identified various metabolites, including fatty acids, that can discriminate between patients and healthy controls. nih.govpragolab.cz Furthermore, SESI-MS has been used to detect a wide range of fatty acid metabolites in the breath of healthy individuals, demonstrating its capability to monitor metabolic pathways in real-time. fossiliontech.com The technique is particularly advantageous for detecting polar molecules with high molecular masses and low volatility. nih.gov

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Real-time Monitoring

Proton-transfer-reaction mass spectrometry (PTR-MS) is another powerful technique for the real-time monitoring of VOCs. ionicon.com It is a soft chemical ionization method that offers high sensitivity and rapid analysis without sample preparation. ionicon.comresearchgate.net

PTR-MS has been applied to the real-time monitoring of volatile compounds generated during the thermal degradation of edible oils. nih.gov It has also been used to monitor short-chain fatty acids in exhaled breath, which are potential indicators of gut microbiota activity. ru.nl While PTR-MS is highly sensitive, it can have limitations in distinguishing between isomeric compounds. researchgate.net Nevertheless, its ability to provide immediate quantitative information makes it a valuable tool for various applications, including food science and clinical research. nih.govnih.gov

Technique Principle Advantages Applications Reference
SESI-MS Soft ionization of analytes in the gas phase by charged droplets from an electrospray.Real-time analysis, no sample preparation, high sensitivity for polar and low-volatility compounds.Breath analysis for disease diagnosis and metabolic profiling. nih.govnih.govpragolab.czfossiliontech.com
PTR-MS Chemical ionization via proton transfer from H₃O⁺ ions to volatile organic compounds.Real-time monitoring, high sensitivity, absolute quantification without standards.Environmental monitoring, food science, breath analysis. ionicon.comnih.govru.nlnih.gov

Trapped Ion Mobility Time of Flight Mass Spectrometry (timsTOF MS) for Four-Dimensional Metabolomics

Trapped Ion Mobility Spectrometry (TIMS) coupled with Time-of-Flight (TOF) mass spectrometry represents a cutting-edge analytical platform for metabolomics and lipidomics. rfi.ac.ukbruker.com This technology introduces an additional layer of separation based on an ion's size-to-charge ratio, known as its collisional cross-section (CCS), which is orthogonal to traditional liquid chromatography (LC) and mass spectrometry (MS) separations. rfi.ac.uk The integration of TIMS with LC and TOF-MS results in a four-dimensional analysis (retention time, ion mobility, mass-to-charge ratio, and intensity), which significantly enhances peak capacity, analytical resolution, and the confidence in compound identification. bruker.comzhulab.cn

In a timsTOF system, ions are introduced into a TIMS tunnel where they are propelled forward by a gas flow. bruker.com An opposing electrical field controls the ion's movement, effectively "trapping" ions at a position where the electric field force balances the drag from the gas flow. bruker.com By ramping down this electrical field, ions are selectively released according to their mobility. bruker.com This process not only separates ions by their shape and size but also accumulates and concentrates ions before they enter the mass spectrometer, which can lead to a near 100% duty cycle and a dramatic increase in sensitivity. bruker.comlcms.cz

This four-dimensional approach is particularly advantageous for resolving isomeric and isobaric compounds, which are common in lipidomics and metabolomics. rfi.ac.uknih.gov For instance, different fatty acid isomers that have the same mass can often be distinguished by their unique collisional cross-sections. nih.gov Studies have demonstrated the power of timsTOF MS in separating complex mixtures of lipids, peptides, and metabolites. rfi.ac.uk A 4D untargeted metabolomics approach combining liquid chromatography with timsTOF-MS has been successfully used to analyze microbiota-derived metabolites in complex biological fluids like malignant ascites. nih.gov The Met4DX computational framework has been specifically developed to process the complex 4D data generated by these systems, improving peak detection, quantification, and the identification of metabolites, including co-eluted isomers. zhulab.cn This enhanced resolving power and sensitivity make timsTOF MS an exceptionally powerful tool for identifying and quantifying low-abundance species like this compound within the dense chemical background of a biological sample.

Sample Preparation and Matrix Effects in Oxo-Fatty Acid Analysis

The quality of analytical data is fundamentally dependent on the sample preparation process. For oxo-fatty acids like this compound, the primary goals of sample preparation are to efficiently extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com

Extraction and Pre-concentration Techniques for Biological Samples

The choice of extraction technique depends heavily on the biological matrix (e.g., plasma, urine, milk, tissue) and the physicochemical properties of the analyte. lipidmaps.orgnih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic and widely used method for isolating lipids. It involves partitioning the analyte between two immiscible liquid phases. For oxidized fatty acids in plasma or urine, a common approach involves a "Folch-type" extraction using a mixture of polar and non-polar solvents. nih.gov One detailed protocol for plasma involves adding an internal standard, followed by a mixture of water, 2-propanol, and hexane (B92381) to precipitate proteins and extract lipids into the hexane layer. lipidmaps.orgnih.gov The organic layer is then separated, evaporated, and the residue is reconstituted for analysis. lipidmaps.org To release fatty acids from esters, a saponification (base hydrolysis) step at an elevated temperature is often employed before extraction. nih.gov

Solid-Phase Extraction (SPE): SPE is another powerful technique for extraction and cleanup. ajchem-b.com It utilizes a solid sorbent material, often packed into a cartridge, to selectively retain the analyte of interest while matrix components are washed away. The analyte is then eluted with a small volume of a different solvent, achieving both purification and pre-concentration. researchgate.net The selection of the sorbent and elution solvents is critical for achieving high recovery and purity.

Protein Precipitation: For some matrices, a simpler approach like protein precipitation can be effective. A study analyzing saturated oxo-fatty acids in milk utilized a straightforward method where methanol was added to the milk sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the fatty acids was directly analyzed, demonstrating a rapid and robust sample preparation strategy. nih.govresearchgate.net

Pre-concentration is often a key step, especially for trace-level analytes. Evaporating the solvent from the extraction step and reconstituting the analyte in a smaller volume is a common method. lipidmaps.org Techniques like cloud point extraction (CPE) have also been developed for the pre-concentration of analytes from aqueous solutions. mdpi.com

Below is a table summarizing a typical LLE protocol for oxidized fatty acids from plasma.

StepProcedurePurpose
1. Aliquot Transfer 200µl of plasma or urine into a glass test tube. lipidmaps.orgnih.govSample measurement.
2. Internal Standard Add a known amount of a stable isotope-labeled internal standard (e.g., PGF2α-d4, 15(S)-HETE-d8). lipidmaps.orgnih.govTo correct for analyte loss during sample preparation and for accurate quantification.
3. Extraction Solvent Add 1.0ml of a water/2-propanol/hexane mixture. lipidmaps.orgnih.govTo precipitate proteins and initiate lipid extraction.
4. Vortex Mix the sample briefly. lipidmaps.orgnih.govTo ensure thorough mixing of sample and solvent.
5. Phase Separation Add 2.0mL of Hexane and vortex for 3 minutes. lipidmaps.orgnih.govTo drive the lipids into the non-polar hexane phase.
6. Centrifugation Centrifuge at 2000 x g for 5 minutes. lipidmaps.orgnih.govTo cleanly separate the aqueous and organic (hexane) layers.
7. Collection Transfer the upper hexane layer to a clean tube. lipidmaps.orgnih.govTo isolate the extracted lipids.
8. Evaporation Evaporate the hexane under a stream of nitrogen. lipidmaps.orgTo concentrate the sample by removing the solvent.
9. Reconstitution Dissolve the dried extract in a suitable solvent for LC-MS analysis. lipidmaps.orgTo prepare the final sample for injection into the analytical instrument.

Minimizing Interference and Enhancing Analytical Robustness

Matrix effects, where co-eluting compounds from the sample suppress or enhance the ionization of the analyte, are a major source of inaccuracy in mass spectrometry. mdpi.com Several strategies are employed to minimize these interferences and ensure the data is robust and reliable.

The most effective method for correcting both extraction efficiency and matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov An ideal SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). It is added to the sample at the very beginning of the preparation process and behaves identically to the endogenous analyte during extraction and ionization. nih.gov By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved, as any signal suppression or enhancement will affect both compounds equally. lipidmaps.org

Chromatographic separation is another critical factor. Optimizing the liquid chromatography method, including the column type, mobile phase composition, and gradient elution profile, is essential to separate the analyte of interest from isobaric interferences and other matrix components. mdpi.com For example, using an acidic mobile phase can improve the peak shape and sensitivity for fatty acid analysis. mdpi.com

Finally, the mass spectrometer's acquisition method plays a crucial role. Multiple Reaction Monitoring (MRM) is a highly specific and sensitive technique used in tandem mass spectrometry (MS/MS). nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. nih.gov This process acts as a highly selective chemical filter, significantly reducing background noise and improving the signal-to-noise ratio, which is critical for quantifying trace-level compounds like oxo-fatty acids in complex biological matrices. lipidmaps.orgnih.gov

Emerging Research Directions and Future Perspectives on 4 Oxoheptadecanoic Acid

Advanced Multi-Omics Integration for Comprehensive Biological Understanding

To unravel the complex biological roles of 4-oxoheptadecanoic acid, a comprehensive understanding of its impact on various cellular processes is essential. Advanced multi-omics approaches, integrating data from lipidomics, metabolomics, transcriptomics, and proteomics, offer a powerful strategy to achieve this holistic view.

Lipidomics and Metabolomics: High-resolution mass spectrometry (MS)-based lipidomics can be employed to quantify the levels of this compound and other related oxo-fatty acids in various biological samples nih.govroyalholloway.ac.ukgerli.com. This allows for the investigation of its endogenous production and its correlation with different physiological or pathological states. Untargeted metabolomics can further reveal broader metabolic perturbations induced by this compound, identifying downstream metabolites and affected pathways. For example, an increase in this compound might be associated with alterations in ketone body metabolism or the pentose (B10789219) phosphate (B84403) pathway.

Transcriptomics and Proteomics: Transcriptomic analysis, using techniques like RNA-sequencing, can identify changes in gene expression in response to elevated levels of this compound. This can provide insights into the signaling pathways and cellular processes it modulates. For instance, it might regulate the expression of genes involved in fatty acid oxidation, inflammation, or oxidative stress. Complementary proteomic studies can then confirm whether these changes in gene expression translate to altered protein levels and can also identify post-translational modifications influenced by this oxo-fatty acid.

Integrative Analysis: The true power of this approach lies in the integration of these different omics datasets researchgate.netnih.gov. By combining information on the lipid profile, metabolic state, gene expression, and protein abundance, researchers can construct comprehensive models of the cellular response to this compound. This integrated analysis can reveal novel regulatory networks and pinpoint key molecular players in its mechanism of action. For example, an increase in this compound (lipidomics) might correlate with the upregulation of a specific transcription factor (transcriptomics and proteomics) and a subsequent shift in central carbon metabolism (metabolomics).

Omics Approach Information Gained Potential Insights for this compound
LipidomicsQuantification of this compound and other lipidsEndogenous levels, correlation with disease states
MetabolomicsGlobal changes in small molecule metabolitesIdentification of affected metabolic pathways
TranscriptomicsChanges in gene expressionElucidation of signaling pathways and regulatory networks
ProteomicsAlterations in protein abundance and modificationsIdentification of protein targets and downstream effectors
Multi-Omics IntegrationHolistic view of cellular responseComprehensive understanding of its biological function

Computational Approaches in Predicting Biological Interactions and Metabolic Fates

Computational approaches are becoming increasingly indispensable in predicting the biological interactions and metabolic fates of small molecules like this compound. These in silico methods can guide experimental studies and provide valuable insights into the molecular mechanisms underlying its activity.

Molecular Docking: Molecular docking simulations can be used to predict the binding of this compound to the active sites of various proteins nih.govresearchgate.netnih.govgerli.com. By screening large libraries of protein structures, it is possible to identify potential protein targets, such as enzymes, nuclear receptors, and transport proteins. For instance, docking studies could investigate the binding affinity of this compound to peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by various fatty acids and their derivatives nih.gov. The results of these simulations can provide hypotheses about its mode of action and guide the design of targeted biochemical and cellular assays.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to predict the biological activity of this compound and its analogues based on their chemical structures. By establishing a mathematical relationship between the structural features of a series of compounds and their observed biological activity, QSAR models can be used to predict the activity of novel, untested compounds. This can be a valuable tool in the design of more potent or selective analogues of this compound for therapeutic or research purposes.

Computational Approach Principle Application to this compound
Molecular DockingPredicts the binding orientation and affinity of a ligand to a proteinIdentification of potential protein targets (e.g., enzymes, receptors)
Metabolic ModelingSimulates the flow of metabolites through a network of biochemical reactionsPrediction of its metabolic fate and impact on cellular metabolism
QSARRelates chemical structure to biological activityPrediction of the activity of novel analogues

Implications for Biosynthetic Pathway Engineering and Metabolic Flux Analysis

The production of this compound and other specialty oxo-fatty acids for research and potential applications can be achieved through biosynthetic pathway engineering in microbial hosts. This approach offers a sustainable and scalable alternative to chemical synthesis.

Metabolic Engineering Strategies: The biosynthesis of this compound could be engineered in microorganisms such as Escherichia coli or Saccharomyces cerevisiae, which are well-established platforms for metabolic engineering nih.govnih.govnih.govnih.govnews-medical.net. This would likely involve the introduction of a heterologous enzyme cascade capable of converting a common fatty acid precursor, such as heptadecanoic acid or a related intermediate, into the desired product. Key enzymatic steps would include the specific oxidation of the fatty acid backbone at the C-4 position. This could potentially be achieved by identifying and expressing a specific hydroxylase or oxidase enzyme with the desired regioselectivity. Further engineering efforts could focus on increasing the precursor supply by overexpressing genes in the fatty acid biosynthesis pathway and blocking competing metabolic pathways to channel more carbon flux towards the production of this compound.

Metabolic Flux Analysis (MFA): Metabolic flux analysis is a crucial tool for optimizing engineered metabolic pathways nih.govroyalholloway.ac.ukgerli.comyoutube.com. By using isotopically labeled substrates, such as ¹³C-glucose, and analyzing the labeling patterns in intracellular metabolites, MFA can provide a quantitative map of the metabolic fluxes throughout the central carbon metabolism and the engineered pathway. This information is invaluable for identifying metabolic bottlenecks, where the flux is restricted, and for pinpointing targets for further genetic modifications. For instance, MFA could reveal that the supply of the precursor heptadecanoyl-CoA is limiting the production of this compound, suggesting that the overexpression of specific fatty acid synthase components might be beneficial.

The integration of metabolic engineering with MFA provides a powerful iterative cycle for the development of high-yielding microbial cell factories for the production of this compound and other valuable oxo-fatty acids.

Engineering Aspect Description Relevance to this compound Production
Host SelectionChoosing a suitable microorganism for productionE. coli and S. cerevisiae are common choices with well-developed genetic tools
Pathway IntroductionInserting genes for the enzymes that synthesize the target moleculeRequires identification and expression of an enzyme for C-4 oxidation of a C17 fatty acid
Precursor SupplyIncreasing the availability of the starting material for the pathwayOverexpression of fatty acid biosynthesis genes
Blocking Competing PathwaysDeleting genes for enzymes that divert precursors to other productsEnhances the carbon flux towards this compound
Metabolic Flux AnalysisQuantifying the flow of metabolites through the metabolic networkIdentifies bottlenecks and guides further engineering efforts

Addressing Research Gaps in Oxo-Fatty Acid Biology and Disease Contexts in Model Systems

Despite the growing interest in oxo-fatty acids, significant research gaps remain in our understanding of their biological roles and their involvement in disease. The study of this compound in relevant model systems is crucial to address these gaps.

Elucidating Biological Functions: The fundamental biological functions of many oxo-fatty acids, including this compound, are still largely unknown. Research is needed to determine if they act as signaling molecules, similar to other lipid mediators, or if their primary roles are in energy metabolism or as structural components of lipids nih.govnih.govfrontiersin.org. Studies in cell culture and model organisms can help to elucidate their effects on key cellular processes such as inflammation, apoptosis, and cell proliferation. The identification of specific receptors and downstream signaling pathways for oxo-fatty acids is a major research priority.

Role in Disease: The link between oxo-fatty acids and various diseases is an emerging area of investigation. For example, altered levels of certain keto-fatty acids have been associated with metabolic disorders like diabetes and with neurological conditions nih.govnih.gov. The ketogenic diet, which leads to the production of ketone bodies, has shown therapeutic effects in epilepsy and other neurological diseases, suggesting a potential role for keto-compounds in these conditions nih.govroyalholloway.ac.uknih.gov. It is important to investigate whether this compound plays a role in these or other pathologies. The use of animal models of disease, such as models of metabolic syndrome, neurodegeneration, or cancer, will be instrumental in determining the pathological or therapeutic significance of this specific oxo-fatty acid.

Model Systems for Research: A variety of model systems can be employed to study the biology of this compound. These range from simple unicellular organisms like yeast, which are useful for genetic and metabolic studies, to more complex animal models like mice and zebrafish, which allow for the investigation of its effects in a whole-organism context. Genetically modified organisms, such as knockout mice lacking specific enzymes involved in fatty acid metabolism, can be particularly valuable for dissecting the pathways of this compound synthesis and degradation.

Research Gap Key Questions Approach using Model Systems
Biological FunctionIs it a signaling molecule? What are its cellular targets?Cell culture studies to assess effects on signaling pathways; identification of receptors.
Role in MetabolismHow is it synthesized and degraded? How does it affect energy metabolism?Isotopic tracing studies in cells and animal models; metabolomic analysis.
Involvement in DiseaseIs it a biomarker or a mediator of disease? Does it have therapeutic potential?Measuring its levels in disease models; administering it to assess therapeutic effects.
Signaling PathwaysWhich signaling pathways does it modulate?Transcriptomic and proteomic analysis in response to treatment; use of specific inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-oxoheptadecanoic acid, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves ketonization of fatty acid precursors or oxidation of heptadecanoic acid derivatives. For example, analogous compounds like 4-oxododecanedioic acid are synthesized via decarboxylation or ketone introduction using reagents like pyridinium chlorochromate (PCC) . To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst) in detail.
  • Validate purity using HPLC (>98%) and structural confirmation via 1^1H/13^13C NMR .
  • Include control experiments (e.g., blank reactions) to isolate side products .

Q. How is this compound characterized in biological systems, and what are its primary metabolic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., 13^{13}C) to trace incorporation into lipid membranes or β-oxidation pathways. In vitro assays (e.g., mitochondrial extracts) can quantify enzymatic degradation rates. For pathway analysis:

  • Pair LC-MS/MS with databases like KEGG or MetaCyc to identify intermediates .
  • Compare kinetic data with structurally similar compounds (e.g., 3-oxohexadecanoic acid) to infer metabolic bottlenecks .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 210–230 nm) and calibration against certified standards .
  • Structure : High-resolution MS for molecular formula confirmation and 2D NMR (COSY, HSQC) to resolve keto-group positioning .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies:

  • Replicate studies across multiple models (e.g., cancer cell lines vs. primary cells) .
  • Perform meta-analyses using PRISMA guidelines to assess publication bias .
  • Use clustered data analysis (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst screening : Test transition-metal catalysts (e.g., Ru or Pd) for selective oxidation .
  • Process optimization : Use design-of-experiments (DoE) software to model variables (pH, temperature).
  • Scale-up challenges : Monitor exothermic reactions via inline FTIR to prevent thermal degradation .

Q. How should researchers design experiments to evaluate the compound’s role in lipid signaling pathways?

  • Methodological Answer :

  • In vitro : Use lipid bilayer models (e.g., Langmuir troughs) to measure membrane interaction.
  • In vivo : CRISPR-edited models (e.g., knockouts of fatty acid transporters) to isolate signaling effects .
  • Data validation : Cross-reference with transcriptomic datasets (e.g., RNA-seq of treated vs. untreated cells) .

Q. What computational methods predict the reactivity of this compound in complex mixtures?

  • Methodological Answer :

  • DFT calculations : Model keto-enol tautomerization to predict stability under physiological pH .
  • MD simulations : Simulate interactions with phospholipid membranes to assess bioavailability .

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in long-term studies?

  • Methodological Answer :

  • Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products monthly via GC-MS .
  • pH profiling : Use buffer systems (pH 2–9) to identify optimal storage conditions .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., NMR shifts, HPLC retention times) in supplementary materials, with processed data in the main text .
  • Statistical rigor : Report effect sizes, confidence intervals, and p-values for all comparative analyses .
  • Ethical compliance : For biological studies, detail IRB approvals and participant selection criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.